3-Chloro-4-hydroxy-5-methoxybenzylamine
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Overview
Description
3-Chloro-4-hydroxy-5-methoxybenzylamine is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of benzylamine, characterized by the presence of chloro, hydroxy, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzylamine typically involves the following steps:
Starting Material: The synthesis often begins with 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The primary alcohol is then converted to the corresponding amine through an amination reaction. This can be achieved using reagents like ammonia (NH3) or amines in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-5-methoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzylamines.
Scientific Research Applications
3-Chloro-4-hydroxy-5-methoxybenzylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-5-methoxybenzylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzylamine:
3-Chloro-4-methoxybenzylamine: This compound is similar but lacks the hydroxy group.
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: The aldehyde form of the compound, used as a starting material in synthesis.
Uniqueness
3-Chloro-4-hydroxy-5-methoxybenzylamine is unique due to the combination of chloro, hydroxy, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
887582-40-3 |
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Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-(aminomethyl)-2-chloro-6-methoxyphenol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4,10H2,1H3 |
InChI Key |
FQDNZCVPXXXDSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)O |
Origin of Product |
United States |
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